High-Affinity Receptor Binding
The receptor binding affinity of Biotin-Ahx-Angiotensin II human is largely unchanged relative to the native peptide. In a radioligand binding assay using rat liver membranes, the biotinylated probe displayed a dissociation constant (Kd) in the nanomolar range, comparable to that of unmodified Angiotensin II [1]. This confirms that the addition of the biotin-Ahx group at the N-terminus does not significantly impair the ligand's ability to bind its primary receptor target.
| Evidence Dimension | Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Nanomolar range (specific value not quantified in the abstract) |
| Comparator Or Baseline | Unmodified Angiotensin II |
| Quantified Difference | Described as 'almost unchanged affinities' |
| Conditions | Rat liver angiotensin II receptors; radioligand binding assay |
Why This Matters
This data is critical for procurement, as it verifies that the chemical modification (biotinylation) does not compromise the compound's primary biological function, ensuring it remains a valid surrogate for the native ligand in binding studies.
- [1] Bonnafous, J. C., Tence, M., Seyer, R., Marie, J., Aumelas, A., & Jard, S. (1988). New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives. *Biochemical Journal*, 251(3), 873–880. https://doi.org/10.1042/bj2510873 View Source
